N-cyclopropylcycloheptanamine
Overview
Description
N-cyclopropylcycloheptanamine is an organic compound with the molecular formula C₁₀H₁₉N It is characterized by a cycloheptane ring bonded to an amine group, with a cyclopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylcycloheptanamine typically involves the following steps:
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Cycloheptanone to Cycloheptanamine: : Cycloheptanone is first converted to cycloheptanamine through reductive amination. This process involves the reaction of cycloheptanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
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Cyclopropylation: : The cycloheptanamine is then subjected to cyclopropylation. This can be achieved by reacting the amine with cyclopropyl bromide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylcycloheptanamine undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
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Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into more reduced forms like alcohols or alkanes.
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Substitution: : this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Cycloheptanone derivatives, carboxylic acids.
Reduction: Cycloheptanol, cycloheptane.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
N-cyclopropylcycloheptanamine has several applications in scientific research:
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Chemistry: : It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
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Biology: : The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
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Medicine: : Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting the central nervous system.
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Industry: : It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-cyclopropylcycloheptanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the molecule, affecting its binding affinity and reactivity. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
N-cyclopropylcycloheptanamine can be compared with other cyclic amines such as:
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Cycloheptylamine: : Lacks the cyclopropyl group, resulting in different reactivity and biological activity.
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N-cyclopropylcyclohexanamine: : Similar structure but with a six-membered ring, leading to different steric and electronic properties.
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N-cyclopropylcyclooctanamine: : Larger ring size, affecting its conformational flexibility and reactivity.
The uniqueness of this compound lies in its seven-membered ring combined with the cyclopropyl group, which imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-cyclopropylcycloheptanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-6-9(5-3-1)11-10-7-8-10/h9-11H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRGJFYXZILMRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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